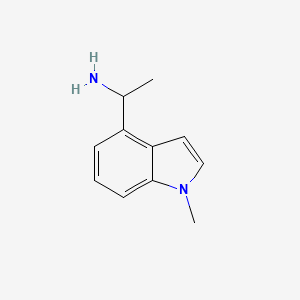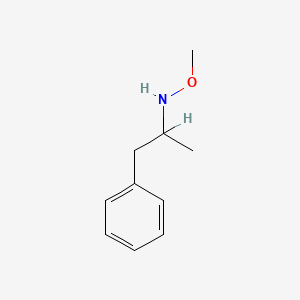
4-(3,4-Dimethoxyphenyl)butan-2-one
概要
説明
It is a derivative of butanone and features a 3,4-dimethoxyphenyl group attached to the second carbon of the butanone chain . This compound is known for its pleasant aroma and is often used in the flavor and fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions
4-(3,4-Dimethoxyphenyl)butan-2-one can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of 3,4-dimethoxybenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-(3,4-dimethoxyphenyl)-3-buten-2-one. This method provides a high yield and is more suitable for large-scale production. The reaction is carried out under high pressure and temperature, using a palladium or platinum catalyst .
化学反応の分析
Types of Reactions
4-(3,4-Dimethoxyphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-(3,4-dimethoxyphenyl)butanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-(3,4-dimethoxyphenyl)butanol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: 4-(3,4-Dimethoxyphenyl)butanoic acid.
Reduction: 4-(3,4-Dimethoxyphenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(3,4-Dimethoxyphenyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammation and oxidative stress-related conditions.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma and stability
作用機序
The mechanism of action of 4-(3,4-Dimethoxyphenyl)butan-2-one involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of pro-inflammatory mediators. The compound’s methoxy groups play a crucial role in its antioxidant activity by donating electrons to neutralize free radicals .
類似化合物との比較
4-(3,4-Dimethoxyphenyl)butan-2-one can be compared with other similar compounds such as:
4-(3,4-Dimethoxyphenyl)-3-buten-2-one: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
4-(3,4-Dimethoxyphenyl)butanoic acid: An oxidation product of this compound, it has different chemical reactivity and applications.
4-(3,4-Dimethoxyphenyl)butanol: A reduction product, it is used in different contexts due to its alcohol functional group
This compound stands out due to its balanced chemical stability and reactivity, making it a versatile compound in both research and industrial applications.
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTJUTXCUYSHAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285264 | |
| Record name | 4-(3,4-Dimethoxyphenyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6302-60-9 | |
| Record name | NSC41222 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3,4-Dimethoxyphenyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![7-Methoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B3147708.png)


![2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3147736.png)

